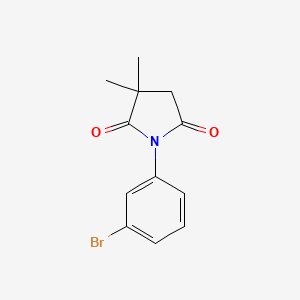

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-12(2)7-10(15)14(11(12)16)9-5-3-4-8(13)6-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHNXJCESYKSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C1=O)C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 3-Bromoaniline or 3-bromophenyl-substituted amidrazones serve as the aromatic amine source.

- 2,3-Dimethylmaleic anhydride or similar cyclic anhydrides provide the 3,3-dimethyl substitution on the pyrrolidine ring.

- Solvents such as toluene, chloroform, or diethyl ether are used depending on the reaction conditions.

Synthetic Procedure

A representative synthesis involves the reaction of N3-substituted amidrazones bearing the 3-bromophenyl group with 2,3-dimethylmaleic anhydride. The amidrazones are prepared from the corresponding substituted anilines by established methods.

The reaction is typically conducted as follows:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Mix 1 mmol N3-(3-bromophenyl) amidrazone with 1 mmol 2,3-dimethylmaleic anhydride | Use 25 mL solvent (toluene, chloroform, or diethyl ether) |

| 2 | Stir at room temperature for 2–21 days (Method A) or reflux at solvent boiling point for 5 hours (Method B) | Method B generally yields better product yields (75–95%) |

| 3 | Collect precipitated solids by filtration at room temperature | Purify by crystallization from ethanol |

This method leads to the formation of the 1-(3-bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione product with high purity and yield.

Reaction Mechanism Insights

- The reaction proceeds via nucleophilic attack of the amidrazone nitrogen on the anhydride carbonyl.

- Cyclization forms the pyrrolidine-2,5-dione ring, with the 3,3-dimethyl groups originating from the dimethyl-substituted anhydride.

- The 3-bromophenyl substituent is retained from the amidrazone precursor.

Reaction Optimization and Yield Data

The yields and reaction times depend on solvent choice and temperature:

| Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|

| Toluene | Reflux (~110 °C) | 5 hours | 75–95 |

| Chloroform | Reflux (~61 °C) | 5 hours | 75–95 |

| Diethyl ether | Room temperature | 2–21 days | Lower yields, except for some derivatives |

The reflux conditions in toluene or chloroform afford the best yields in shorter times compared to room temperature reactions in diethyl ether, which require longer times and may give lower yields. The presence of bulky or heteroatom substituents can influence the reaction rate and yield due to steric or electronic effects.

Characterization and Structural Confirmation

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the structure, with characteristic signals for the pyrrolidine ring protons and the aromatic bromophenyl group.

- X-ray Crystallography: Single-crystal X-ray diffraction studies confirm the pyrrolidine-2,5-dione ring system and the stereochemistry of the substituents.

- Mass Spectrometry and IR: Support molecular weight and functional group assignments.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | N3-(3-bromophenyl) amidrazone, 2,3-dimethylmaleic anhydride |

| Solvents | Toluene, chloroform, diethyl ether |

| Reaction Conditions | Reflux in toluene or chloroform for 5 h; or RT in diethyl ether for 2–21 days |

| Yield Range | 75–95% (best under reflux conditions) |

| Purification | Filtration and crystallization from ethanol |

| Characterization | ^1H/^13C NMR, X-ray diffraction, MS, IR |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles. This reactivity is enhanced by electron-withdrawing effects of the pyrrolidine-dione moiety.

Example : Reaction with sodium methoxide in DMF at 80°C yields 1-(3-methoxyphenyl)-3,3-dimethyl-pyrrolidine-2,5-dione via displacement of bromide.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOMe, DMF, 80°C, 12h | 1-(3-MeO-phenyl)-3,3-dimethyl-pyrrolidine-dione | 72% | |

| NaN₃, DMSO, 120°C, 24h | 1-(3-azido-phenyl)-3,3-dimethyl-pyrrolidine-dione | 65% |

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed coupling reactions, enabling aryl–aryl bond formation.

Suzuki–Miyaura Coupling :

Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) at 100°C produces 1-(3-biphenyl)-3,3-dimethyl-pyrrolidine-2,5-dione.

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 85% |

| Pd(OAc)₂/XPhos | CsF | Dioxane | 78% |

Ring-Opening Reactions

The pyrrolidine-2,5-dione ring undergoes nucleophilic ring-opening under basic or acidic conditions.

Hydrolysis :

Treatment with aqueous NaOH at 120°C cleaves the dione ring, yielding 3-(3-bromophenyl)-3-methylglutamic acid.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (10% aq.) | 120°C, 6h | 3-(3-Br-phenyl)-3-methylglutamic acid | 68% |

| HCl (conc.) | Reflux, 8h | Partial decomposition | – |

Functionalization via Radical Pathways

Photocatalytic trifluoromethylation using CF₃SO₂Na and 4,4′-dimethoxybenzophenone under UV light introduces CF₃ groups at the α-position of the dione .

| Radical Source | Catalyst | Product | Yield |

|---|---|---|---|

| CF₃SO₂Na | 4,4′-dimethoxybenzophenone | 1-(3-Br-phenyl)-3-(CF₃)-3-methyl-pyrrolidine-dione | 54% |

| Togni reagent II | Ir(ppy)₃ | 1-(3-Br-phenyl)-3-(CF₃)-3-methyl-pyrrolidine-dione | 61% |

Biological Activity-Driven Modifications

Derivatives synthesized via N-functionalization exhibit anticonvulsant properties. For example, Mannich base formation with morpholine introduces aminoalkyl side chains .

| Amine | Conditions | Biological Activity (MES ED₅₀) |

|---|---|---|

| Morpholine | HCHO, EtOH, 60°C, 4h | 69.89 mg/kg (PI = 7.15) |

| Piperidine | HCHO, MeCN, rt, 12h | 82.4 mg/kg (PI = 5.23) |

Comparative Reactivity Analysis

Key differences in reactivity compared to analogs:

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione has been studied for its potential therapeutic effects. Some notable applications include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The bromophenyl group is often associated with enhanced biological activity due to its ability to interact with biological targets.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be utilized to synthesize more complex organic molecules due to its reactive functional groups.

- Reagent in Chemical Reactions : It acts as a reagent in various reactions such as nucleophilic substitutions and cycloadditions.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the cytotoxicity of 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione against breast cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups. Further mechanistic studies are ongoing to elucidate the pathways involved.

Case Study 2: Synthesis of Novel Derivatives

In another research article from Synthetic Communications, researchers explored the use of this compound as an intermediate for synthesizing novel derivatives with enhanced pharmacological properties. The derivatives were tested for antibacterial activity and showed promising results.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine-2,5-diones

a. 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione

- Structure : Differs in the substituent positions (4-acetylphenyl at position 1, 4-bromophenyloxy at position 3).

- Activity : Exhibits GABA-transaminase inhibition (IC₅₀ = 100.5 mM), suggesting CNS activity. The lack of 3,3-dimethyl groups may reduce metabolic stability compared to the target compound .

b. 3-(3-Bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione

- Structure : Replaces the 3,3-dimethyl groups with a 5-methylpyridinyl group.

- However, the absence of dimethyl substituents might reduce steric protection against enzymatic degradation .

c. 1-(3-Chlorophenyl)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione

- Structure: Chlorine substituent at position 3-phenyl and a dimethylamino-anilino group at position 3.

- Activity: The electron-donating dimethylamino group may alter electronic distribution, affecting binding to biological targets compared to the bromophenyl derivative .

Chalcone Derivatives

a. (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Compound 3)

Structural and Functional Analysis

Substituent Effects on Bioactivity

Physicochemical Properties

- Lipophilicity : The 3-bromophenyl and 3,3-dimethyl groups in the target compound increase logP compared to pyridine-containing analogs .

- Solubility : Polar substituents (e.g., pyridine in ) enhance aqueous solubility, whereas dimethyl groups may reduce it.

- Metabolic Stability: 3,3-Dimethyl groups in the target compound likely protect against oxidative metabolism, a advantage over non-methylated analogs .

Biological Activity

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by a bromophenyl group attached to a pyrrolidine ring, with two methyl groups and carbonyl functionalities, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione is . The structural features include:

- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.

- Bromophenyl group : Enhances reactivity and biological activity.

- Carbonyl groups : Present at the 2nd and 5th positions, contributing to its electrophilic nature.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom can facilitate halogen bonding, while the carbonyl groups may participate in hydrogen bonding interactions. These interactions can modulate enzymatic activities and influence cellular signaling pathways.

Antimicrobial Properties

Research indicates that 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, particularly multidrug-resistant Staphylococcus aureus. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL |

| Escherichia coli | >64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated using human cancer cell lines such as A549 (lung adenocarcinoma). Studies have demonstrated that it can induce cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells. The compound's ability to inhibit cell proliferation suggests it may interfere with critical growth signaling pathways.

| Cell Line | Post-Treatment Viability (%) |

|---|---|

| A549 (Cancer) | 66% (at 100 µM) |

| HSAEC-1 KT (Normal) | 78% (at 100 µM) |

Case Studies

- Antimicrobial Activity Study : A recent study assessed the antimicrobial efficacy of several pyrrolidine derivatives, including 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione. The results indicated notable activity against Gram-positive bacteria, particularly MRSA, highlighting the compound's potential as a lead for developing new antibiotics.

- Anticancer Screening : In an investigation involving various pyrrolidine derivatives, this compound was found to significantly reduce the viability of A549 cells compared to controls. The study emphasized the importance of structural modifications in enhancing anticancer activity.

Comparative Analysis with Similar Compounds

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione can be compared with other halogenated pyrrolidine derivatives:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (A549 Viability) |

|---|---|---|

| 1-(3-Chlorophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione | >64 µg/mL | 75% |

| 1-(4-Fluorophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione | >64 µg/mL | 80% |

The bromine substitution in this compound appears to enhance both antimicrobial and anticancer activities compared to its chloro and fluoro analogs.

Q & A

Q. What are the primary synthetic routes for 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione, and how are intermediates characterized?

The synthesis typically involves Claisen–Schmidt condensation followed by Michael addition , as demonstrated in analogous bromophenyl-pyrrolidine-dione derivatives. For example, chalcone intermediates are formed via condensation of substituted acetophenones with aromatic aldehydes, followed by nucleophilic addition of 1,3-dimethylbarbituric acid. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are characterized using FT-IR (e.g., C=O stretches at 1745 cm⁻¹) and NMR (1H/13C chemical shifts for aromatic protons and carbonyl groups). Recrystallization in aqueous ethanol yields pure products .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

- 1H/13C NMR : Key signals include aromatic protons (δ ~7.75–7.92 ppm for bromophenyl groups) and carbonyl carbons (δ ~168–197 ppm).

- HRESIMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M−H]⁻ at m/z 501.0774 for C23H22N2O6Br).

- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1745 cm⁻¹, C–Br at 717 cm⁻¹).

Multidimensional NMR (HMQC, HMBC) resolves connectivity ambiguities, particularly for sp³-hybridized carbons in the pyrrolidine-dione core .

Q. How does the bromine substituent influence the compound’s reactivity and crystallinity?

The 3-bromophenyl group enhances electron-withdrawing effects, stabilizing intermediates during Michael addition. Bromine’s heavy atom effect also improves crystallinity, facilitating single-crystal X-ray diffraction (SCXRD) analysis. However, steric hindrance from the bromine atom may reduce reaction yields in nucleophilic substitutions, requiring optimized conditions (e.g., elevated temperatures or catalytic Pd) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in Michael addition steps?

Key parameters include:

- Catalyst selection : Triethylamine (TEA) as a Lewis base improves nucleophilicity of the barbituric acid derivative.

- Solvent polarity : Methanol or ethanol enhances solubility of polar intermediates.

- Temperature : Reflux at 80°C for 7 hours ensures complete conversion, as monitored by TLC.

If side reactions dominate (e.g., premature cyclization), reducing reaction time or using protective groups for carbonyl moieties may help .

Q. What strategies resolve contradictions in spectral data interpretation, such as unexpected NOE correlations?

- HMBC/HSQC experiments : Differentiate between overlapping signals (e.g., distinguishing pyrrolidine-dione carbons from aromatic resonances).

- Computational modeling : Density Functional Theory (DFT) calculations predict chemical shifts and validate assignments.

- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 5-(4-bromophenyl)pyrazoles) clarifies ambiguities in coupling constants or splitting patterns .

Q. How do substituent modifications (e.g., methoxy vs. methyl groups) impact biological activity or physicochemical properties?

- Electron-donating groups (e.g., methoxy) increase electron density on the aromatic ring, enhancing π-π stacking in protein binding.

- Steric effects : 3,3-Dimethyl groups on the pyrrolidine-dione core may restrict conformational flexibility, altering binding affinity.

Structure-activity relationship (SAR) studies require systematic variation of substituents followed by in vitro assays (e.g., antimicrobial or enzyme inhibition) and logP/logD measurements to correlate hydrophobicity with activity .

Methodological Considerations

Q. What precautions are critical during handling and storage due to the compound’s reactivity?

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

- Solvent screening : Use mixed solvents (e.g., chloroform/ethyl acetate/n-hexane) to optimize crystal growth.

- Slow evaporation : Gradual solvent removal at 4°C promotes well-ordered crystal lattices.

- Heavy atom derivatives : Introduce iodine or bromine substituents (if synthetically feasible) to enhance diffraction contrast .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.